

(+)-Tamsulosin hydrochloride chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (+)-Tamsulosin

Cat. No.: B217686

[Get Quote](#)

An In-depth Technical Guide on the Core Chemical Properties of **(+)-Tamsulosin** Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Tamsulosin hydrochloride is a selective antagonist of α 1A and α 1D adrenergic receptors, widely utilized in the management of benign prostatic hyperplasia (BPH).^[1] This technical guide provides a comprehensive overview of its fundamental chemical and physical properties, mechanism of action, and key experimental protocols for its characterization. All quantitative data are presented in structured tables for ease of reference, and detailed methodologies for cited experiments are provided. Visual diagrams generated using Graphviz are included to illustrate signaling pathways and experimental workflows.

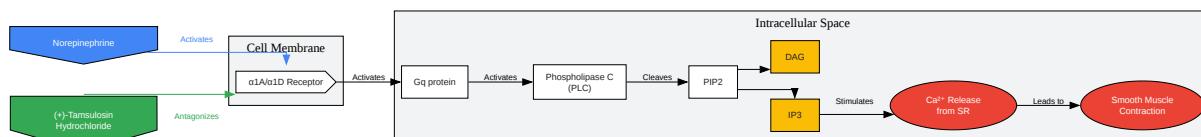
Chemical and Physical Properties

(+)-Tamsulosin hydrochloride is a white to off-white crystalline powder.^[2] Its core chemical and physical characteristics are summarized in the tables below.

Table 1: Chemical Identification of (+)-Tamsulosin Hydrochloride

Identifier	Value
IUPAC Name	5-[(2R)-2-[(2-(2-ethoxyphenoxy)ethyl)amino]propyl]-2-methoxybenzenesulfonamide hydrochloride[2] [3]
Chemical Formula	C ₂₀ H ₂₈ N ₂ O ₅ S • HCl[2][4]
Molecular Weight	444.98 g/mol [2][4]
CAS Number	106463-17-6[2][4]
Synonyms	Flomax, Omnic, (R)-5-((2-((2-ethoxyphenoxy)ethyl)amino)propyl)-2-methoxybenzenesulfonamide hydrochloride[2] [4]

Table 2: Physicochemical Properties of (+)-Tamsulosin Hydrochloride


Property	Value
Melting Point	228-230 °C[4][5][6]
Boiling Point	595.5 °C at 760 mmHg[7]
Solubility	Sparingly soluble in water and methanol.[4][5] Soluble in DMSO (up to 100 mM).[4] Weakly soluble in ethanol.[4] Practically insoluble in ether.[8] Very soluble in formic acid.[5]
pKa	Not explicitly found in search results.
LogP	~1.8 - 2.3[2]
Appearance	White to off-white crystalline powder[2][5]

Mechanism of Action and Signaling Pathway

(+)-Tamsulosin hydrochloride is a selective α 1-adrenergic receptor antagonist with a higher affinity for the α 1A and α 1D subtypes compared to the α 1B subtype.[9][10][11] These receptors are predominantly located in the smooth muscle of the prostate, bladder neck, and prostatic urethra.[12][13]

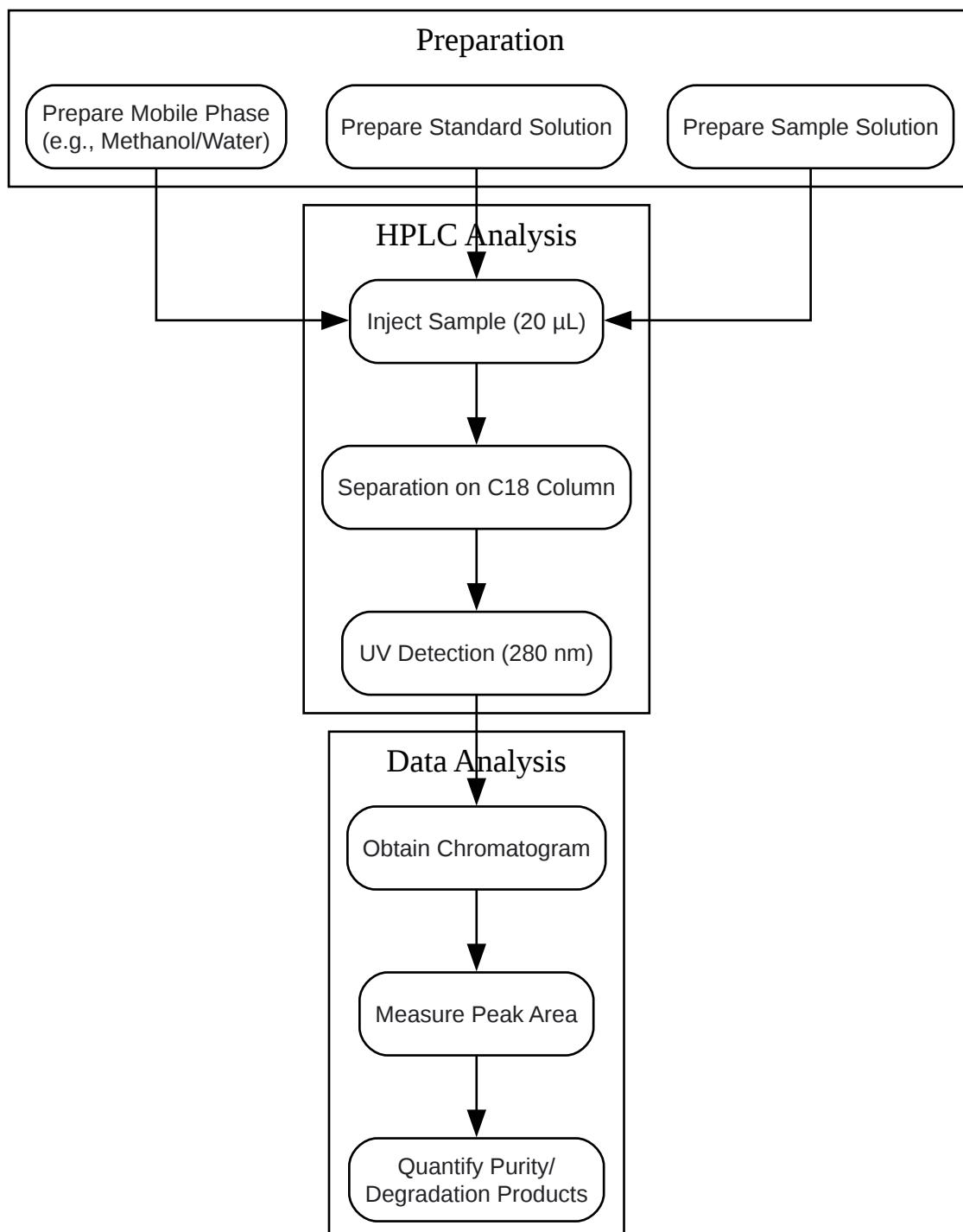
Upon binding, tamsulosin blocks the action of norepinephrine, leading to the relaxation of these smooth muscles.[12][14] This reduces urinary obstruction and improves the symptoms associated with BPH.[10][13] The selectivity for α 1A and α 1D receptors minimizes the effects on blood vessels, where α 1B receptors are more common, thereby reducing the incidence of cardiovascular side effects like hypotension.[12]

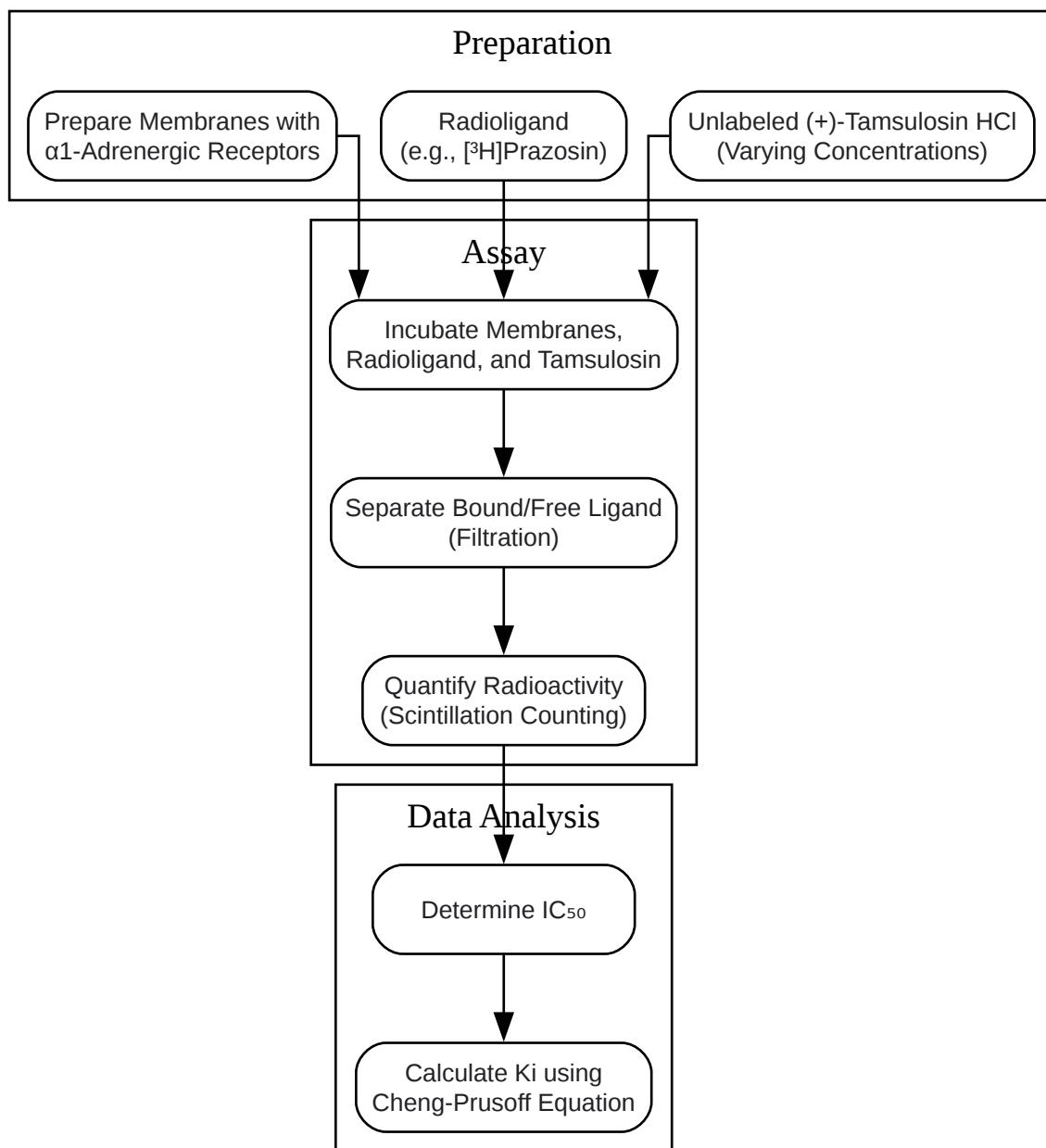
The downstream signaling cascade following α 1-adrenergic receptor activation involves the Gq protein, which activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca^{2+}) from the sarcoplasmic reticulum, leading to smooth muscle contraction. By blocking the initial receptor activation, tamsulosin inhibits this entire pathway.

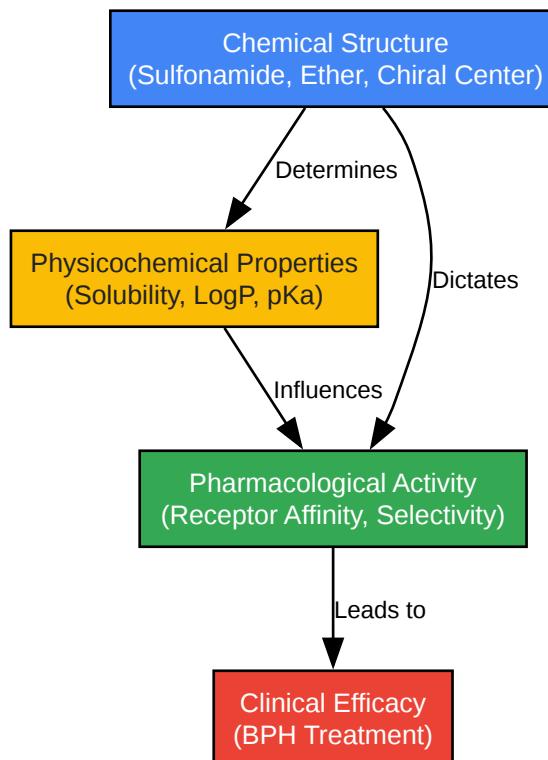
[Click to download full resolution via product page](#)

Figure 1. Signaling pathway of α 1-adrenergic receptor and inhibition by **(+)-Tamsulosin** hydrochloride.

Experimental Protocols


Purity and Stability Analysis by High-Performance Liquid Chromatography (HPLC)


A common method for determining the purity of **(+)-Tamsulosin** hydrochloride and assessing its stability is through Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
[15]


Methodology:

- Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and a C18 column (e.g., 250 mm x 4.6 mm, 5 μ m particle size) is used.[16]
- Mobile Phase Preparation: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 10 mmol L⁻¹ phosphate buffer) and an organic solvent like methanol or acetonitrile.[16] The ratio can be optimized, for instance, 70:30 (v/v) methanol and water. The mobile phase should be filtered and degassed before use.
- Standard and Sample Preparation:
 - Standard Solution: Accurately weigh and dissolve a known amount of **(+)-Tamsulosin** hydrochloride reference standard in the mobile phase to create a stock solution (e.g., 100 μ g/mL).[16]
 - Sample Solution: For pharmaceutical dosage forms, a quantity of powdered tablets equivalent to a specific amount of the active pharmaceutical ingredient (API) is dissolved in the mobile phase, sonicated to ensure complete dissolution, and filtered.[16]
- Chromatographic Conditions:
 - Flow Rate: Typically set around 1.0 to 1.5 mL/min.[15][16]
 - Detection Wavelength: Detection is commonly performed at 225 nm or 280 nm.[15]
 - Injection Volume: A standard volume, such as 20 μ L, is injected.[17]
- Data Analysis: The purity is determined by comparing the peak area of the main component in the sample chromatogram to that of the standard. Stability is assessed by subjecting the

sample to stress conditions (acid, base, oxidation, heat, light) and analyzing the formation of degradation products.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tamsulosin hydrochloride | 106463-17-6 [chemicalbook.com]
- 2. chemignition.com [chemignition.com]
- 3. Tamsulosin Hydrochloride | C20H29ClN2O5S | CID 5362376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tamsulosin Hydrochloride - LKT Labs [lktlabs.com]
- 5. tamsulosin hydrochloride [chemister.ru]
- 6. fishersci.com [fishersci.com]
- 7. Page loading... [guidechem.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Tamsulosin hydrochloride | Adrenergic α 1 Receptors | Tocris Bioscience [tocris.com]
- 10. drugs.com [drugs.com]
- 11. droracle.ai [droracle.ai]
- 12. What is the mechanism of Tamsulosin Hydrochloride? [synapse.patsnap.com]
- 13. pharmacyfreak.com [pharmacyfreak.com]
- 14. Tamsulosin - Wikipedia [en.wikipedia.org]
- 15. RP-HPLC method development and validation for tamsulosin hydrochloride. [wisdomlib.org]
- 16. RP – HPLC method for the estimation of Tamsulosin Hydrochloride in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- To cite this document: BenchChem. [(+)-Tamsulosin hydrochloride chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b217686#tamsulosin-hydrochloride-chemical-properties\]](https://www.benchchem.com/product/b217686#tamsulosin-hydrochloride-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com